molecular formula C8H13NO2 B13954009 1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one CAS No. 170232-97-0

1-(6-Hydroxy-1-methyl-1,4,5,6-tetrahydropyridin-3-yl)ethan-1-one

Cat. No.: B13954009
CAS No.: 170232-97-0
M. Wt: 155.19 g/mol
InChI Key: DMWYGUOTSIJEJP-UHFFFAOYSA-N
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Description

ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- is a chemical compound with the molecular formula C16H26O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridine derivative with ethanone under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation and hydroxylation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2,4,6-trihydroxyphenyl)-: Similar in structure but with different functional groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another similar compound with variations in hydroxyl and methoxy groups.

    Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: Differing in the position and type of substituents.

Uniqueness

ETHANONE, 1-(1,4,5,6-TETRAHYDRO-6-HYDROXY-1-METHYL-3-PYRIDINYL)- is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

170232-97-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(2-hydroxy-1-methyl-3,4-dihydro-2H-pyridin-5-yl)ethanone

InChI

InChI=1S/C8H13NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5,8,11H,3-4H2,1-2H3

InChI Key

DMWYGUOTSIJEJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C(CC1)O)C

Origin of Product

United States

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